molecular formula C9H8BrF3N2O2 B1337187 [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1001518-92-8

[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B1337187
M. Wt: 313.07 g/mol
InChI Key: SQFHLEXCEIEPJC-UHFFFAOYSA-N
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Description

“[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 1001518-92-8 . It has a molecular weight of 313.07 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.07 . It is a powder that is stored at room temperature . The density is 2.0±0.1 g/cm3 , and the boiling point is 361.2±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Divergent Cyclizations : Research has shown that derivatives of pyrazol-acetic acid engage in divergent cyclization reactions, leading to the formation of unique bicyclic heterocycles. These reactions are highly sensitive to the nature of the reagents and the reaction conditions, allowing for the controlled synthesis of complex molecular architectures from simple precursors (Smyth et al., 2007).

  • Heterocyclic Systems Synthesis : Another study demonstrated the use of brominated pyrazolidinediones as precursors for synthesizing various heterocyclic systems, including pyrazoles and pyrazolines. These compounds serve as versatile building blocks in organic synthesis, facilitating the construction of complex molecular structures (Abdel-rahman et al., 2004).

  • Copper-Catalyzed Syntheses : The copper-catalyzed synthesis of pyrazole derivatives, including those with trifluoromethyl groups, has been explored, highlighting a method that benefits from broad substrate scope and good functional group compatibility. This approach offers a new pathway to pyrazol-1-yl propanoic acids, important intermediates in various synthetic routes (Zhang et al., 2021).

  • Regioselective Arylation : Research into pyrazole derivatives bearing cyclopropyl groups has led to advancements in palladium-catalyzed direct C4-arylation. This process achieves regioselective arylation without compromising the integrity of the cyclopropyl unit, opening up possibilities for the synthesis of structurally diverse compounds (Sidhom et al., 2018).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Pyrazoline derivatives have been evaluated for their potential as corrosion inhibitors for mild steel in acidic media. These studies combine experimental and theoretical approaches to demonstrate the effectiveness of such compounds, contributing to the development of new materials with enhanced corrosion resistance (Lgaz et al., 2018).

Safety And Hazards

The safety information for this compound suggests avoiding contact with skin and eyes, and avoiding breathing in any mist, gas, or vapors that it might produce . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFHLEXCEIEPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162725
Record name 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

CAS RN

1001518-92-8
Record name 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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